Tadalafil Impurity 19
Overview
Description
Tadalafil Impurity 19 is a chemical compound that is often encountered as a byproduct during the synthesis of Tadalafil, a well-known medication used to treat erectile dysfunction. The presence of impurities in pharmaceutical compounds is a critical concern as they can affect the efficacy and safety of the drug. This compound is identified and characterized to ensure the purity and quality of the final pharmaceutical product.
Preparation Methods
The synthesis of Tadalafil Impurity 19 involves specific chemical reactions and conditions. One common method includes the acetylation of a precursor compound using acetic anhydride in dimethylformamide (DMF) as a solvent . This reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired impurity is formed. Industrial production methods may involve similar synthetic routes but are scaled up to meet production demands while maintaining stringent quality control measures.
Chemical Reactions Analysis
Tadalafil Impurity 19 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tadalafil Impurity 19 has several scientific research applications:
Chemistry: It is used to study the impurity profile of Tadalafil and to develop methods for its identification and quantification.
Biology: It is used in studies to understand the biological effects of impurities in pharmaceutical compounds.
Medicine: It is used to ensure the safety and efficacy of Tadalafil by identifying and characterizing impurities.
Industry: It is used in quality control processes to ensure the purity of Tadalafil in pharmaceutical production.
Mechanism of Action
The mechanism of action of Tadalafil Impurity 19 is not well-documented as it is primarily considered an impurity rather than an active pharmaceutical ingredient. understanding its formation and presence is crucial for ensuring the overall quality and safety of Tadalafil. The molecular targets and pathways involved in its formation are typically related to the synthetic processes used in the production of Tadalafil.
Comparison with Similar Compounds
Tadalafil Impurity 19 can be compared with other impurities found in Tadalafil, such as:
- Tadalafil Impurity 1
- Tadalafil Impurity 11
- Tadalafil Impurity 12
- Tadalafil Impurity 16 Each of these impurities has unique chemical structures and properties, which can affect the overall impurity profile of Tadalafil. This compound is unique in its specific formation pathway and chemical characteristics.
Properties
IUPAC Name |
(2R,8R)-2-(1,3-benzodioxol-5-yl)-6,17-dimethyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c1-24-11-20(27)26-17(23(24)28)10-15-14-5-3-4-6-16(14)25(2)22(15)21(26)13-7-8-18-19(9-13)30-12-29-18/h3-9,17,21H,10-12H2,1-2H3/t17-,21-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVKZCLEGWYPLH-DYESRHJHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)N(C6=CC=CC=C36)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)N(C6=CC=CC=C36)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401105172 | |
Record name | (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2,7-dimethylpyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401105172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477970-21-1 | |
Record name | (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2,7-dimethylpyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477970-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2,7-dimethylpyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401105172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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